

(S)-1-Boc-2-Ethylpiperazine: A Chiral Synthon for Advanced Drug Discovery

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Compound of Interest

Compound Name: (S)-1-Boc-2-Ethylpiperazine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and act as a versatile linker, make it an invaluable component in the design of novel therapeutics.[4] The introduction of stereochemistry into the piperazine ring, particularly at the C-2 position, opens up new avenues for exploring chiral recognition at biological targets, leading to improved potency and selectivity of drug candidates. **(S)-1-Boc-2-ethylpiperazine** emerges as a key chiral building block in this context, offering a pre-functionalized and stereochemically defined scaffold for the synthesis of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, providing a handle for the facile construction of diverse molecular architectures.[5] This guide provides a comprehensive overview of the physical and chemical properties of **(S)-1-Boc-2-ethylpiperazine**, its synthesis, and its applications in drug development, intended to serve as a technical resource for scientists at the forefront of pharmaceutical research.

Physicochemical Properties of (S)-1-Boc-2-Ethylpiperazine

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The following table summarizes the key physical and chemical characteristics of **(S)-1-Boc-2-ethylpiperazine**.

| Property | Value | Source(s) |
|--|--|-----------|
| Chemical Name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | N/A |
| Synonyms | (S)-1-N-Boc-2-ethylpiperazine, (S)-Boc-2-ethylpiperazine | [6] |
| CAS Number | 325145-35-5 | [6][7][8] |
| Molecular Formula | C ₁₁ H ₂₂ N ₂ O ₂ | [6][7][8] |
| Molecular Weight | 214.31 g/mol | [7] |
| Appearance | Colorless to light yellow liquid/oil | [6] |
| Purity | >95% | [7] |
| Boiling Point | 286.7 °C at 760 mmHg (Predicted) | [8] |
| Density | 0.981 g/cm ³ (Predicted) | [8] |
| Flash Point | 127.2 °C (Predicted) | [8] |
| Solubility | Soluble in common organic solvents such as ethyl acetate and methanol. | [9][10] |
| Storage | 2-8°C, protected from light. | [6] |
| Topological Polar Surface Area (TPSA) | 41.6 Å ² | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Rotatable Bonds | 3 | [7] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of chemical compounds. While specific spectra for **(S)-1-Boc-2-ethylpiperazine** are not readily available in public databases, representative data from closely related Boc-protected piperazine and piperidine derivatives provide valuable insights into the expected spectral features.[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the piperazine ring (a series of multiplets), and a sharp singlet for the nine protons of the Boc protecting group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the ethyl group, the piperazine ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the Boc group.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C-H stretching of the alkyl groups, the N-H stretching of the secondary amine, and a prominent C=O stretching band from the carbamate group of the Boc protector.[\[11\]](#)[\[12\]](#)

Synthesis of **(S)-1-Boc-2-Ethylpiperazine**: An Enantioselective Approach

The synthesis of enantiomerically pure 2-substituted piperazines is a key challenge in medicinal chemistry. Several strategies have been developed to achieve this, including the use of chiral pool starting materials, enzymatic resolutions, and asymmetric catalysis.[\[16\]](#)[\[17\]](#)[\[18\]](#) A robust and scalable enantioselective synthesis is critical for the production of chiral building blocks like **(S)-1-Boc-2-ethylpiperazine**. One effective approach involves the asymmetric allylic alkylation of a piperazin-2-one precursor, followed by reduction.[\[16\]](#)[\[19\]](#)

Experimental Protocol: Enantioselective Synthesis of **(S)-2-Ethylpiperazine** and Subsequent Boc Protection

This protocol describes a general, two-stage process for the preparation of **(S)-1-Boc-2-ethylpiperazine**, based on established methodologies for the asymmetric synthesis of 2-

substituted piperazines.[16][17][19]

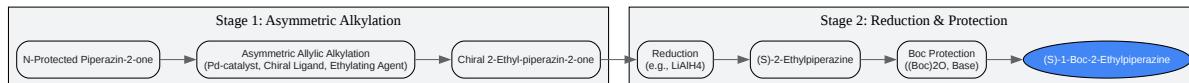
Part A: Asymmetric Synthesis of a Chiral Piperazin-2-one Intermediate

- **Reaction Setup:** To a solution of a suitable N-protected piperazin-2-one precursor in an appropriate solvent (e.g., toluene), add a palladium catalyst, such as $[\text{Pd}_2(\text{dba})_3]$, and a chiral phosphine ligand.
- **Addition of Reagents:** Add an ethylating agent, such as an ethyl carbonate, to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-ethyl-piperazin-2-one intermediate.

Part B: Reduction and Boc Protection

- **Reduction of the Lactam:** Dissolve the chiral piperazin-2-one intermediate in a suitable solvent like tetrahydrofuran (THF) and treat with a reducing agent (e.g., lithium aluminum hydride) at a controlled temperature.
- **Quenching and Work-up:** Carefully quench the reaction with water and an aqueous base. Filter the resulting suspension and extract the aqueous layer with an organic solvent. Dry the combined organic extracts and concentrate to obtain the crude (S)-2-ethylpiperazine.
- **Boc Protection:** Dissolve the crude (S)-2-ethylpiperazine in a solvent such as dichloromethane. Add di-tert-butyl dicarbonate $((\text{Boc})_2\text{O})$ and a base (e.g., triethylamine). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
- **Final Purification:** Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the final product,

(S)-1-Boc-2-ethylpiperazine.



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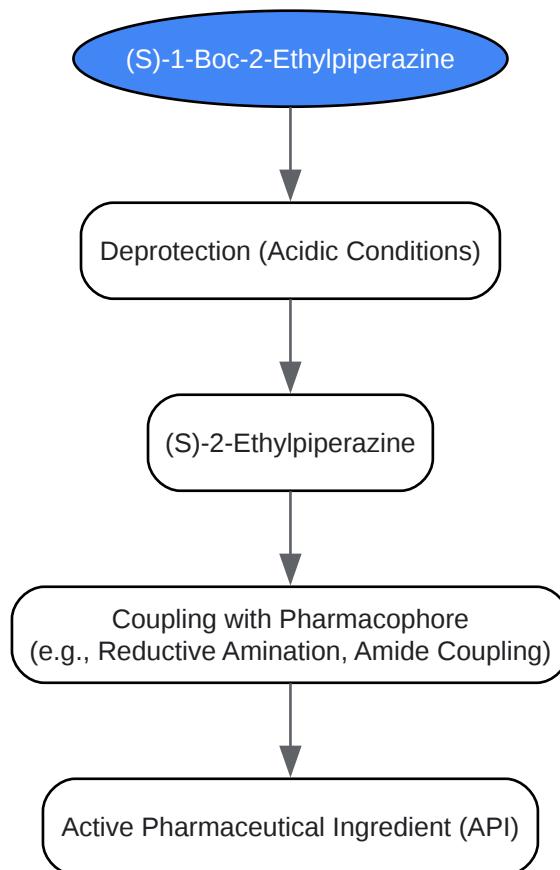
Figure 1: Synthetic workflow for **(S)-1-Boc-2-ethylpiperazine**.

Applications in Drug Discovery and Development

(S)-1-Boc-2-ethylpiperazine is a valuable building block for the synthesis of a wide range of pharmaceutical candidates. The piperazine scaffold is present in numerous approved drugs targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.^{[1][2][3]} The introduction of a chiral center at the 2-position allows for the fine-tuning of pharmacological activity and can lead to improved drug efficacy and safety profiles.

The Boc-protected nitrogen allows for the selective introduction of various substituents at the unprotected secondary amine, typically through reactions such as reductive amination, amide bond formation, or nucleophilic aromatic substitution.^[1] This versatility enables the rapid generation of libraries of diverse compounds for high-throughput screening and lead optimization.

For instance, the (S)-2-ethylpiperazine core can be incorporated into kinase inhibitors, where the piperazine moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain. The stereochemistry at the 2-position can significantly influence the binding affinity and selectivity of the inhibitor.



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Figure 2: Role in API synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **(S)-1-Boc-2-ethylpiperazine**. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from analogous Boc-protected piperazines provide essential safety guidance.

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C, with protection from light.[6]

- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, do NOT induce vomiting. In all cases of exposure, seek medical attention.

Conclusion

(S)-1-Boc-2-ethylpiperazine stands as a strategically important chiral building block for the synthesis of advanced pharmaceutical agents. Its well-defined stereochemistry and the presence of a versatile Boc-protecting group offer medicinal chemists a powerful tool for the construction of novel and complex molecular entities. A thorough understanding of its physical and chemical properties, coupled with robust synthetic methodologies, will continue to facilitate its application in the discovery and development of next-generation therapeutics.

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